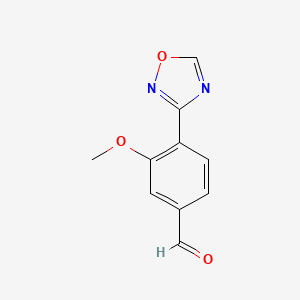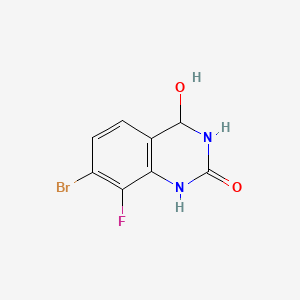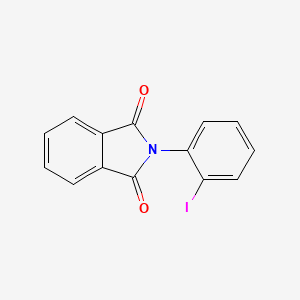
3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde: is a heterocyclic compound that features a benzaldehyde moiety substituted with a methoxy group and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . A common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by refluxing . Another approach involves the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in dry acetone, using anhydrous potassium carbonate as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzoic acid.
Reduction: Formation of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: This compound has shown potential in biological applications, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a promising candidate for further drug development . Additionally, it has antibacterial and antiviral properties, which could be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity .
作用机制
The mechanism of action of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins .
相似化合物的比较
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anticancer and antibacterial properties.
3-Methoxybenzaldehyde: This compound lacks the oxadiazole ring but shares the methoxybenzaldehyde structure, making it useful for comparison in terms of reactivity and biological activity.
Uniqueness: 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is unique due to the presence of both the methoxy group and the oxadiazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
属性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC 名称 |
3-methoxy-4-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-14-9-4-7(5-13)2-3-8(9)10-11-6-15-12-10/h2-6H,1H3 |
InChI 键 |
UIJSOZFXJKKHDZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=O)C2=NOC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12454128.png)
![4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol](/img/structure/B12454132.png)


![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12454155.png)
![N,11-bis(3,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12454157.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)

![4-methyl-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B12454180.png)
![propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)

![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)
